Thiazolo[4,5-f]quinoline
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Overview
Description
Thiazolo[4,5-f]quinoline is a heterocyclic compound that features a fused ring system combining a thiazole ring and a quinoline ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. The unique structural properties of this compound contribute to its diverse biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene-2-carbonyl chloride with quinoline derivatives in the presence of a base . Another approach involves the use of diphosphorus pentasulfide in anhydrous pyridine to obtain the corresponding thioamide, which is then oxidized with potassium hexacyanoferrate (III) in an alkaline medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a green and efficient method for producing quinoline derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium hexacyanoferrate (III).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups on the thiazole or quinoline rings with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium hexacyanoferrate (III) in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various electrophiles and nucleophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazoloquinoline derivatives with different functional groups, while substitution reactions can introduce various substituents onto the thiazole or quinoline rings.
Scientific Research Applications
Thiazolo[4,5-f]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of thiazolo[4,5-f]quinoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as kinase inhibitors by binding to the active sites of kinases, thereby modulating their activity . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- Thiazolo[3,2-a]pyrimidine
- Thiadiazolo[3,2-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazepine
Comparison: Thiazolo[4,5-f]quinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties compared to other similar compounds. For example, thiazolo[3,2-a]pyrimidine and thiadiazolo[3,2-a]pyrimidine have different ring fusion patterns, leading to variations in their chemical reactivity and biological activities . This compound’s unique structure makes it particularly suitable for applications in organic electronics and as kinase inhibitors in medicinal chemistry .
Properties
CAS No. |
233-75-0 |
---|---|
Molecular Formula |
C10H6N2S |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-f]quinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-7-8(11-5-1)3-4-9-10(7)12-6-13-9/h1-6H |
InChI Key |
LINNRIABMSURHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2N=CS3)N=C1 |
Origin of Product |
United States |
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